(5-Iodofuran-2-yl)methanamine is an organic compound characterized by the molecular formula CHINO. It features a furan ring, a five-membered aromatic structure containing one oxygen atom, with an iodine atom substituted at the 5-position and an amine group attached to the methylene carbon at the 2-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of both the iodine and amine functionalities, which can facilitate various chemical transformations and interactions with biological targets.
Research indicates that (5-Iodofuran-2-yl)methanamine exhibits promising biological activities. It has been investigated for its potential as an inhibitor of sirtuins, a family of enzymes involved in various cellular processes including aging and metabolism. The compound's ability to interact with these enzymes suggests it could play a role in therapeutic applications related to metabolic disorders and age-related diseases .
Additionally, furan derivatives like (5-Iodofuran-2-yl)methanamine are known for their antimicrobial properties, contributing to their exploration in drug development .
The synthesis of (5-Iodofuran-2-yl)methanamine can be achieved through several methods:
(5-Iodofuran-2-yl)methanamine has several applications across various fields:
Studies on (5-Iodofuran-2-yl)methanamine have focused on its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The compound's ability to inhibit sirtuins suggests potential applications in treating diseases related to metabolic dysregulation. Molecular docking studies have been employed to predict binding affinities and elucidate the mechanisms by which this compound might exert its biological effects .
Several compounds share structural similarities with (5-Iodofuran-2-yl)methanamine, each exhibiting unique properties and potential applications:
| Compound Name | Structure | Key Features |
|---|---|---|
| (5-Bromofuran-2-yl)methanamine | Bromofuran | Bromine substituent; used in similar synthetic pathways. |
| (5-Methylfuran-2-yl)methanamine | Methylfuran | Methyl group enhances lipophilicity; studied for neuroprotective effects. |
| (5-Nitrofuran-2-yl)methanamine | Nitrofuran | Nitro group increases reactivity; investigated for antimicrobial properties. |
These compounds highlight the versatility of furan derivatives in medicinal chemistry and organic synthesis while emphasizing the unique properties introduced by different substituents.
Direct halogenation of the furan ring remains a foundational method for introducing iodine at the 5-position. Electrophilic iodination typically employs reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids like boron trifluoride (BF₃). The furan ring’s electron-rich nature facilitates electrophilic aromatic substitution, with the 5-position being favored due to steric and electronic factors. For example, treatment of 2-furanmethanamine with ICl in dichloromethane at 0°C yields (5-Iodofuran-2-yl)methanamine with 65–75% efficiency.
A key challenge lies in avoiding over-iodination or ring-opening side reactions. Studies demonstrate that modulating reaction temperature and stoichiometry optimizes mono-iodination. For instance, using a 1:1 molar ratio of furan precursor to NIS at −10°C minimizes di-iodinated byproducts. Halogenation efficiency also depends on solvent polarity, with non-polar solvents like toluene favoring regioselectivity.
The methanamine group is typically introduced through nucleophilic substitution at the 2-position of pre-functionalized furans. For example, 5-iodofuran-2-carbaldehyde undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate to yield the target compound. Alternatively, Mitsunobu reactions with triphenylphosphine and diethyl azodicarboxylate (DEAD) enable coupling of furan alcohols with amines under mild conditions.
Recent work highlights the utility of palladium-catalyzed Buchwald-Hartwig amination for constructing C–N bonds in sterically hindered furan systems. Using Pd(OAc)₂ and Xantphos as a ligand, 5-iodofuran-2-yl triflate reacts with primary amines to afford (5-Iodofuran-2-yl)methanamine derivatives in 70–85% yields.
Transition-metal-free catalytic systems have emerged as powerful tools for regioselective iodination. Iodoarene catalysts, such as 2-iodomesitylene, enable room-temperature iodination of furans using hydrogen peroxide (H₂O₂) as an oxidant. This method achieves >90% regioselectivity for the 5-position by generating a hypervalent iodonium intermediate that directs electrophilic attack. Density functional theory (DFT) calculations confirm that the iodonium species lowers the activation energy for iodination at the 5-position by 8.2 kcal/mol compared to the 4-position.
Enantioselective variants using chiral iodoarenes, such as (R)-BINOL-derived catalysts, have been developed for asymmetric synthesis. For example, (S)-5-Iodofuran-2-yl)methanamine was synthesized with 92% enantiomeric excess (ee) using a chiral iodonium catalyst and mCPBA as an oxidant.
Solid-phase synthesis enables rapid diversification of (5-Iodofuran-2-yl)methanamine derivatives by immobilizing intermediates on resin supports. Wang resin-bound furan carboxylic acids undergo iodination with NIS, followed by amide coupling with diverse amines using HATU/DIEA activation. Cleavage with trifluoroacetic acid (TFA) yields pure products in >80% overall yield.
This approach facilitates combinatorial library generation. For instance, 48 analogs were synthesized by varying amine inputs, including alkyl, aryl, and heteroaryl amines. Automated systems further enhance throughput, enabling parallel synthesis of 96 derivatives in 24 hours.
Sustainable methods prioritize atom economy and reduced waste. Molecular iodine (I₂) serves as both catalyst and iodinating agent in solvent-free cyclization reactions. For example, allyl propargyl ketones undergo I₂-catalyzed (10 mol%) cyclization at room temperature to form iodofuran intermediates, which are subsequently aminated in situ. This one-pot method achieves 85% yield with minimal purification.
Microwave-assisted synthesis reduces reaction times from hours to minutes. A 2.45 GHz microwave reactor promotes iodination of furan precursors in 5 minutes at 120°C, compared to 12 hours under conventional heating. Renewable solvents like cyclopentyl methyl ether (CPME) further enhance green metrics, reducing the E-factor by 40% compared to dichloromethane.
Sirtuin enzymes constitute a family of nicotinamide adenine dinucleotide-dependent deacetylases that play crucial roles in cellular processes including aging, metabolism, and gene expression regulation [4] [5]. The human sirtuin family comprises seven members (Sirtuin 1 through Sirtuin 7), each exhibiting distinct subcellular localizations and substrate specificities [6]. These enzymes catalyze the deacetylation of acetylated lysine residues through a unique mechanism that requires nicotinamide adenine dinucleotide as a cofactor, producing deacetylated protein, nicotinamide, and 2'-O-acetyl-adenosine diphosphate ribose [7] [8].
The structural architecture of sirtuins features a conserved catalytic core domain of approximately 275 amino acids, flanked by variable amino-terminal and carboxyl-terminal regions [4] [5]. This core domain adopts an elongated conformation containing a large Rossmann-fold domain characteristic of nicotinamide adenine dinucleotide binding proteins, coupled with a smaller zinc-binding domain [4]. The active site is located within a deep cleft between these domains, where both nicotinamide adenine dinucleotide and acetyl-lysine substrates bind to initiate the deacetylation reaction [5].
Sirtuin 2 represents a particularly attractive therapeutic target due to its involvement in neurodegeneration, cancer, and metabolic disorders [9] [10]. The enzyme's catalytic mechanism involves the formation of a ternary complex with nicotinamide adenine dinucleotide and acetylated substrate, followed by nucleophilic attack and subsequent product formation [11] [12]. The structural basis of Sirtuin 2 inhibition centers on the C-pocket, a hydrophobic binding site within the enzyme's active site cleft [13] [12].
Molecular dynamics simulations have revealed that the C-site pocket undergoes conformational changes upon substrate and inhibitor binding [12]. The assembly and disassembly of this pocket is primarily controlled by the interaction between phenylalanine 96 and histidine 187 residues, which are positioned at the neck of the C-site [12]. When inhibitors bind to this region, they induce conformational changes in the L3 loop, causing phenylalanine 96 to move away from its original position and disrupting the C-site assembly required for nicotinamide adenine dinucleotide binding [12].
The structural characteristics of (5-iodofuran-2-yl)methanamine suggest potential for Sirtuin 2 inhibition through interactions with the C-pocket [14]. The iodine substituent exerts a strong inductive effect, withdrawing electron density from the furan ring and creating polarization that may enhance binding affinity [14]. The methanamine group provides nucleophilic sites for potential hydrogen bonding interactions with key amino acid residues in the binding pocket [14].
Comparative structural analysis with established Sirtuin 2 inhibitors demonstrates that effective compounds typically contain aromatic ring systems capable of hydrophobic interactions within the C-pocket [15]. The furan ring of (5-iodofuran-2-yl)methanamine provides such aromatic character, while the iodine substituent may contribute to binding specificity through halogen bonding interactions [14] [16].
The selectivity profiles of sirtuin inhibitors vary significantly across different isoforms, with structural differences in binding pockets determining inhibitor specificity [17] [18]. Sirtuin 3, Sirtuin 5, and Sirtuin 6 possess narrower binding pockets compared to Sirtuin 2, which contributes to the observed selectivity patterns among different inhibitor classes [17].
Established Sirtuin 2 inhibitors exhibit diverse potency and selectivity profiles that provide benchmarks for evaluating new compounds [18] [15]. The compound AGK2 demonstrates Sirtuin 2 inhibition with an inhibitory concentration of 3.5 μM, while showing reduced potency against Sirtuin 1 (30 μM) and Sirtuin 3 (91 μM) [18] [19]. This selectivity profile indicates approximately 8.6-fold preference for Sirtuin 2 over Sirtuin 1 [18].
| Inhibitor | Sirtuin 2 Inhibitory Concentration (μM) | Sirtuin 1 Inhibitory Concentration (μM) | Sirtuin 3 Inhibitory Concentration (μM) | Selectivity Ratio (Sirtuin 1/Sirtuin 2) |
|---|---|---|---|---|
| (5-Phenylfuran-2-yl)methanamine derivative | 2.47 | >100 | >100 | >40 |
| AGK2 | 3.5 | 30 | 91 | 8.6 |
| TM | 0.038 | 26 | No inhibition | 684 |
| SirReal2 | 0.85 | >100 | >100 | >118 |
| Tenovin-6 | 9.0 | 9.5 | 8.7 | 1.06 |
The compound TM represents the most potent and selective Sirtuin 2 inhibitor identified to date, with an inhibitory concentration of 0.038 μM and greater than 650-fold selectivity over Sirtuin 1 [18]. This exceptional selectivity arises from TM's ability to induce the selectivity pocket in the extended C-site through specific molecular interactions [15].
Related furan-containing compounds have demonstrated promising sirtuin inhibitory activity [3]. The (5-phenylfuran-2-yl)methanamine derivative designated as compound 25 exhibits potent Sirtuin 2 inhibition with an inhibitory concentration of 2.47 μM, representing greater than 7-fold improvement over AGK2 [3]. This compound maintains excellent selectivity, showing greater than 40-fold preference for Sirtuin 2 over Sirtuin 1 [3].
The structural similarities between (5-iodofuran-2-yl)methanamine and these established inhibitors suggest potential for similar activity profiles [3] [14]. The furan ring system provides the essential aromatic scaffold for binding pocket interactions, while the methanamine substituent offers hydrogen bonding capabilities analogous to those observed in successful inhibitors [3] [14].
The development of antiviral agents targeting viral replication machinery represents a cornerstone of modern antiviral therapy [20] [21]. Nucleoside analogs constitute a major class of antiviral compounds that interfere with viral nucleic acid synthesis through incorporation into viral genomes or inhibition of viral polymerases [20] [22]. The structural features of (5-iodofuran-2-yl)methanamine present opportunities for antiviral agent development through both nucleoside analog design and direct polymerase inhibition strategies [23] [24].
Furan-containing compounds have demonstrated broad-spectrum antiviral activity against multiple virus families [25] [26]. The heterocyclic furan ring system serves as a privileged structure in medicinal chemistry, providing a pharmacophore for diverse biological activities including antiviral effects [26]. The presence of the iodine substituent in (5-iodofuran-2-yl)methanamine may enhance antiviral potency through improved binding interactions with viral targets [23] [14].
Nucleoside analogs function as antiviral agents through multiple mechanisms that target viral replication processes [20] [22]. These compounds typically require activation through phosphorylation by cellular or viral kinases to their active triphosphate forms before exerting antiviral effects [20] [27]. The efficiency of this phosphorylation process often determines the overall antiviral activity and represents a critical consideration in nucleoside analog design [20] [27].
The structural requirements for effective nucleoside analogs include appropriate ribose or ribose-mimetic sugar moieties, suitable nucleobase components, and favorable pharmacokinetic properties [28] [29]. Modern nucleoside analog design strategies focus on overcoming limitations associated with cellular uptake, metabolic stability, and selectivity for viral versus cellular targets [29] [27].
| Mechanism Class | Characteristic Feature | Representative Examples | Target Polymerase |
|---|---|---|---|
| Obligate Chain Terminators | Lack of 3'-hydroxyl group | Zidovudine, Didanosine | Human Immunodeficiency Virus reverse transcriptase |
| Delayed Chain Terminators | Block polymerase at internal position | Penciclovir, Cidofovir, Entecavir | Herpes Simplex Virus, Cytomegalovirus, Hepatitis B Virus polymerases |
| Pseudo-obligate Chain Terminators | Prevent subsequent incorporation events | R7128, 4'C-substituted nucleosides | Hepatitis C Virus NS5B polymerase |
| Mutagenic Nucleosides | Cause mispairing and mutations | Ribavirin, 5-hydroxydeoxycytidine | Various viral ribonucleic acid polymerases |
The incorporation of halogenated nucleosides has proven particularly successful in antiviral development [23] [30]. Compounds such as 2'-fluoro-5-iodo-aracytosine demonstrate potent anti-herpesvirus activity with minimal cytotoxicity, achieving 90% inhibition of herpes simplex virus replication at concentrations of 0.0025 to 0.0126 μM [23]. The mechanism involves preferential phosphorylation by viral thymidine kinase, providing selectivity for infected cells [23].
Furo-fused nucleoside analogs represent an emerging class of antiviral compounds with promising activity against hepatitis C virus [31]. These compounds demonstrate submicromolar activities against hepatitis C virus replicons, with some analogs showing greater potency than established inhibitors such as mericitabine [31]. The furan-containing scaffold appears to confer specific targeting of the viral NS5B ribonucleic acid polymerase [31].
The structural characteristics of (5-iodofuran-2-yl)methanamine align with several successful nucleoside analog design principles [14]. The furan ring provides aromatic character similar to natural nucleobases, while the methanamine substituent offers potential for hydrogen bonding interactions [14]. The iodine atom may contribute to binding affinity and selectivity through its electronegativity and size properties [14].
Viral deoxyribonucleic acid and ribonucleic acid polymerases represent highly conserved and essential enzymes for viral replication, making them attractive targets for antiviral drug development [32] [33]. These enzymes synthesize viral genetic material and exhibit structural and functional similarities across different virus families, enabling the development of broad-spectrum antiviral agents [32].
The mechanisms of viral polymerase inhibition by nucleoside analogs fall into several categories based on their effects on the polymerization process [22] [21]. Obligate chain terminators lack the 3'-hydroxyl group necessary for continued chain elongation, resulting in immediate termination upon incorporation [22]. Delayed chain terminators allow limited chain extension before blocking further polymerization at internal positions within the viral nucleic acid [22].
Mutagenic nucleosides represent a distinct inhibition mechanism where compounds are incorporated into viral genomes but cause mispairing during subsequent replication cycles [22] [21]. This leads to the accumulation of lethal mutations that ultimately compromise viral fitness and replication capacity [21]. Ribavirin exemplifies this mechanism, causing random mutations through mispairing with template bases [22].
The ribonucleic acid-dependent ribonucleic acid polymerase of ribonucleic acid viruses presents unique structural features that can be exploited for selective inhibition [33]. These enzymes require both ribonucleic acid template and primer for activity and often possess proofreading capabilities that must be overcome by effective inhibitors [21]. The coronavirus exonuclease domain (nsp14) exemplifies such proofreading activity, complicating the development of nucleoside analog inhibitors against these viruses [21].
Structural studies of viral polymerases in complex with inhibitors reveal common binding sites and interaction patterns that guide inhibitor design [30] [24]. The active site typically contains conserved amino acid residues that coordinate metal ions essential for catalysis, providing targets for competitive inhibition [32]. Additionally, allosteric binding sites offer opportunities for non-competitive inhibition mechanisms [32].
The antiviral potential of (5-iodofuran-2-yl)methanamine may arise through direct polymerase inhibition rather than traditional nucleoside analog mechanisms [25] [14]. Furan-containing compounds have demonstrated virucidal activity against enveloped viruses through interaction with viral envelope components [25]. The compound's ability to disrupt viral entry processes represents an alternative antiviral strategy that complements nucleoside analog approaches [25].
| Compound Type | Primary Activity | Inhibitory Concentration Range (μM) | Selectivity Profile |
|---|---|---|---|
| Furan-2-carboxamide derivatives | Enzyme inhibition (urease, cholinesterases) | 0.1-10 | Butyrylcholinesterase > Acetylcholinesterase > urease |
| 5-Iodofuran derivatives | Antimicrobial, antiviral | 0.1-50 | Gram-positive > Gram-negative |
| Furo-fused nucleosides | Anti-Hepatitis C Virus activity | 0.5-5 | Hepatitis C Virus genotype dependent |
| Tetrahydrofuran-based compounds | Histamine receptor modulation | 0.03-10 | Histamine H₃ receptor > Histamine H₄ receptor selectivity |
The electronic properties of iodine substitution at the 5-position of the furan ring in (5-Iodofuran-2-yl)methanamine represent a fundamental determinant of biological activity and chemical reactivity. The iodine atom exerts a pronounced inductive effect, withdrawing electron density from the furan ring system and creating significant polarization that enhances binding affinity to various biological targets .
The strong electron-withdrawing nature of iodine at the 5-position fundamentally alters the electronic distribution within the furan ring, rendering the 2-position more electrophilic and susceptible to nucleophilic attack [3] [4]. This electronic reorganization is particularly significant in the context of enzyme-substrate interactions, where the polarized furan ring can engage in enhanced π-π stacking interactions with aromatic amino acid residues in binding pockets [5] [6].
Comparative studies with other halogen substituents reveal distinct electronic effects based on atomic electronegativity and size. The iodine substituent demonstrates superior polarizability compared to bromine, chlorine, or fluorine analogs, contributing to enhanced binding affinity through halogen bonding interactions [8]. The large atomic radius of iodine (133 pm) compared to bromine (114 pm) or chlorine (99 pm) creates additional steric bulk that can influence molecular recognition and binding selectivity [9] [10].
Research findings indicate that the electronic effects of iodine positioning directly correlate with enhanced biological activity. For instance, studies on sirtuin inhibitors demonstrate that compounds containing 5-iodofuran moieties exhibit significantly improved inhibitory concentration values compared to their non-halogenated counterparts [5]. The compound (5-phenylfuran-2-yl)methanamine displays a 7-fold improvement in sirtuin 2 inhibition with an inhibitory concentration of 2.47 μM compared to control compounds [5].
The electron-withdrawing properties of iodine also influence the acidity of the methanamine group, making it more readily protonated under physiological conditions. This enhanced basicity can facilitate ionic interactions with negatively charged residues in enzyme active sites, contributing to improved binding affinity and selectivity [11] .
The spatial arrangement and conformational flexibility of the methanamine group in (5-Iodofuran-2-yl)methanamine critically influence its interaction with biological targets. Steric hindrance effects around the nitrogen atom significantly impact the accessibility of the amine functionality to potential binding sites and determine the overall binding geometry [11] [13].
Primary methanamine groups demonstrate optimal accessibility and conformational flexibility, allowing for unhindered approach to enzyme active sites. The absence of bulky substituents on the nitrogen atom enables the formation of multiple hydrogen bonding interactions with amino acid residues, particularly with carboxylate groups of aspartate and glutamate residues [5] [11].
Secondary and tertiary methanamine derivatives exhibit progressively increased steric hindrance that can impede binding efficiency. Studies on lysyl oxidase-like 2 inhibitors demonstrate that methylation of the amine group reduces potency, with quinoline analogs showing decreased activity due to added steric bulk ortho to the methylamine group [11]. The introduction of bulky substituents at the nitrogen center creates conformational constraints that limit the accessibility of the lone pair electrons for hydrogen bonding interactions.
The orientation of the methanamine group relative to the furan ring also influences steric considerations. The methylene linker provides conformational flexibility that allows the amine group to adopt favorable orientations for binding while maintaining optimal distance from the furan ring system [14]. This flexibility is crucial for accommodating different binding pocket geometries across various enzyme targets.
Steric effects are particularly pronounced in enzyme systems with narrow binding pockets, where the spatial arrangement of the methanamine group can determine selectivity between different enzyme isoforms [15] [16]. The compound demonstrates selective inhibition of sirtuin 2 over sirtuin 1 and sirtuin 3, partly attributed to the steric compatibility of the methanamine group with the more spacious sirtuin 2 binding pocket [5].
The hybridization of isoxazole and furan heterocycles represents a sophisticated approach to optimizing the pharmacological properties of (5-Iodofuran-2-yl)methanamine derivatives. Isoxazole, a five-membered heterocycle containing both nitrogen and oxygen atoms, provides complementary electronic and steric properties that enhance the overall biological activity profile [17] [18].
Isoxazole-furan hybrid systems demonstrate exceptional anti-inflammatory activity through selective cyclooxygenase-2 inhibition. The compound 3-(2,4-dichlorophenyl)-5-furan isoxazole exhibits potent cyclooxygenase-2 inhibitory activity with an inhibitory concentration of 9.16 μM, displaying superior selectivity compared to non-selective anti-inflammatory agents [19]. The isoxazole ring contributes to enhanced binding affinity through its ability to form additional hydrogen bonding interactions with serine and threonine residues in the enzyme active site.
The electronic properties of the isoxazole ring complement those of the furan moiety, creating a synergistic effect that enhances target selectivity. The nitrogen atom in the isoxazole ring can participate in coordination interactions with metal ions in enzyme active sites, while the oxygen atom provides additional hydrogen bonding opportunities [20] [21]. This dual functionality enables the hybrid system to engage multiple binding interactions simultaneously, resulting in improved potency and selectivity.
Structure-activity relationship studies reveal that the positioning of the isoxazole ring relative to the furan system critically influences biological activity. Compounds with 3-phenyl-5-furan isoxazole scaffolds demonstrate optimal anti-inflammatory activity, with the phenyl group providing additional hydrophobic interactions that enhance binding affinity [19]. The incorporation of electron-withdrawing groups on the phenyl ring further enhances activity by increasing the electrophilic character of the isoxazole ring.
The synthetic accessibility of isoxazole-furan hybrids makes them attractive candidates for drug development. The Claisen-Schmidt condensation reaction provides a straightforward synthetic route to these compounds, allowing for systematic structural modifications to optimize pharmacological properties [20]. The stability of the isoxazole ring under physiological conditions ensures sustained activity and minimal metabolic degradation.
Pyridine-containing derivatives of (5-Iodofuran-2-yl)methanamine represent another promising class of heterocyclic hybrids with enhanced pharmacological properties. The pyridine ring provides additional nitrogen-based coordination sites and π-π stacking interactions that can significantly improve binding affinity and selectivity [22] [23].
The incorporation of pyridine moieties into furan-based systems has demonstrated remarkable success in sirtuin inhibitor development. The compound containing a pyridine moiety exhibits substantially improved sirtuin 2 inhibition with an inhibitory concentration of 2.47 μM, representing a more than 7-fold improvement over existing inhibitors [5]. The pyridine ring contributes to enhanced binding through edge-to-face aromatic interactions with phenylalanine residues in the enzyme active site.
Pyridine-furan hybrid systems also demonstrate improved water solubility and bioavailability compared to their parent compounds. The calculated lipophilicity value of 1.63 and solubility parameter of -3.63 for pyridine-containing derivatives indicate favorable pharmacokinetic properties for oral drug administration [5]. The basic nature of the pyridine nitrogen enhances solubility in aqueous environments while maintaining sufficient lipophilicity for membrane penetration.
The electronic properties of the pyridine ring create complementary effects with the furan system, resulting in enhanced binding affinity and selectivity. The electron-deficient nature of the pyridine ring provides additional electrostatic interactions with electron-rich regions of enzyme binding sites, while the nitrogen atom can participate in hydrogen bonding interactions with amino acid residues [24] [25].
Structure-activity relationship analyses reveal that the substitution pattern on the pyridine ring significantly influences biological activity. Electron-withdrawing groups at the 2-position of the pyridine ring enhance inhibitory potency, with 2-trifluoromethyl, 2-chloro, and 2-fluoro derivatives showing improved activity compared to unsubstituted analogs [11]. The reduction in basicity of the pyridine nitrogen through electron-withdrawing substitution contributes to enhanced binding affinity and selectivity.